(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Description
Historical Context and Development
The development of this compound emerges from the broader historical evolution of imidazo[1,2-a]pyridine chemistry, which has experienced significant advancement over the past several decades. The imidazopyridine scaffold has been recognized as one of the most important fused bicyclic 5-6 heterocycles, with its systematic investigation beginning in earnest during the late twentieth century. The specific development of dichlorinated imidazo[1,2-a]pyridine derivatives represents a more recent advancement, driven by the recognition that halogen substitution patterns can significantly influence both chemical reactivity and biological activity profiles.
The synthetic approaches to imidazo[1,2-a]pyridine derivatives have evolved considerably, with researchers developing various strategies including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. The specific synthesis of this compound typically involves the formation of the imidazo[1,2-a]pyridine ring system through cyclization reactions, followed by introduction of the acetic acid functionality and subsequent salt formation with hydrochloric acid. Historical research has demonstrated that the positioning of chlorine substituents at the 6 and 8 positions provides optimal electronic properties for biological activity while maintaining chemical stability.
The compound's development has been influenced by the broader renaissance in tuberculosis drug discovery research, where imidazo[1,2-a]pyridine derivatives have shown remarkable activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. This historical context has driven continued research into structurally related compounds, including the specific dichlorinated derivative under investigation. The evolution of synthetic methodologies has enabled the preparation of increasingly complex imidazo[1,2-a]pyridine derivatives with precise substitution patterns, facilitating the exploration of structure-activity relationships and the optimization of biological properties.
Significance within Heterocyclic Chemistry
This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry, representing a sophisticated example of fused bicyclic nitrogen-containing systems. The imidazo[1,2-a]pyridine core structure exemplifies the principles of heterocyclic chemistry, where the fusion of five-membered imidazole and six-membered pyridine rings creates a rigid, planar system with unique electronic properties. The presence of multiple nitrogen atoms within the fused ring system provides distinct sites for hydrogen bonding, metal coordination, and electronic interactions, making these compounds particularly valuable in various chemical applications.
The compound demonstrates the fundamental importance of substitution patterns in heterocyclic chemistry, where the strategic placement of chlorine atoms at the 6 and 8 positions introduces electron-withdrawing effects that significantly alter the electronic distribution throughout the aromatic system. These electronic modifications influence both the chemical reactivity and the physical properties of the molecule, including its solubility, stability, and binding affinity to biological targets. The incorporation of the acetic acid functional group further enhances the compound's versatility by providing a site for additional chemical modifications and improving its water solubility through salt formation.
Within the broader context of heterocyclic chemistry, this compound exemplifies the concept of "privileged structures" or "drug prejudice" scaffolds, where certain molecular frameworks have demonstrated exceptional propensity for biological activity across multiple therapeutic areas. The imidazo[1,2-a]pyridine system has been recognized for its ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids, making it a valuable template for drug discovery efforts. The compound's significance extends beyond medicinal chemistry to include applications in materials science, where the rigid aromatic system and electron-deficient nature make it suitable for developing organic electronic materials and coordination complexes.
Position within Imidazo[1,2-a]pyridine Compound Family
This compound occupies a distinctive position within the extensive family of imidazo[1,2-a]pyridine compounds, characterized by its specific substitution pattern and functional group arrangement. The compound family encompasses a vast array of derivatives with varying substitution patterns, including compounds with different halogen substitutions, alkyl groups, aryl substituents, and various functional groups attached to the core heterocyclic system. Within this family, compounds bearing chlorine substituents at the 6 and 8 positions represent a particularly important subclass due to their enhanced biological activity profiles and improved pharmacological properties.
The positioning of the acetic acid functionality at the 2-position distinguishes this compound from other family members that may feature different side chains or functional groups. This specific arrangement creates a unique combination of electronic and steric properties that influence the compound's interaction with biological targets and its overall chemical behavior. Comparative studies within the imidazo[1,2-a]pyridine family have demonstrated that the 2-position substitution is particularly favorable for biological activity, as it allows for optimal spatial orientation of functional groups for target binding while maintaining the integrity of the aromatic system.
The compound's relationship to other significant family members, such as the clinically advanced tuberculosis drug candidate designated as compound number 203, highlights the importance of systematic structural modifications in drug development. While compound 203 features different substitution patterns and side chain arrangements, both compounds share the fundamental imidazo[1,2-a]pyridine core structure and demonstrate the family's potential for therapeutic applications. The dichlorinated derivative represents an evolution in the understanding of structure-activity relationships within this compound family, where the specific placement of electron-withdrawing groups has been optimized to enhance biological activity while maintaining favorable pharmacological properties.
The compound's position within the family is further defined by its salt form, where the hydrochloride formation represents a common approach to improving the pharmaceutical properties of imidazo[1,2-a]pyridine derivatives. This salt formation strategy is widely employed throughout the compound family to enhance water solubility, improve stability, and facilitate formulation development for biological studies and potential therapeutic applications.
Current Research Status and Importance
The current research landscape surrounding this compound reflects the compound's growing importance in multiple areas of chemical and biological investigation. Contemporary research efforts have focused primarily on elucidating the compound's mechanism of action, with particular attention to its interaction with specific enzyme targets such as phosphoinositide 3-kinase. These mechanistic studies have revealed that the compound can bind to the active site of target enzymes, preventing their catalytic activity and thereby modulating downstream cellular processes that are critical for various disease states.
Recent synthetic developments have emphasized the optimization of preparation methods for this compound, with researchers exploring more efficient synthetic routes that maximize yield while minimizing the formation of undesired by-products. Industrial-scale synthesis considerations have become increasingly important as research progresses toward potential pharmaceutical applications, requiring the development of scalable synthetic protocols that maintain high purity standards and cost-effectiveness. These synthetic advances have been complemented by comprehensive analytical characterization studies using techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure consistent quality and purity.
The compound's current research importance is exemplified by its inclusion in various chemical libraries and screening programs designed to identify novel bioactive molecules. Research groups have incorporated the compound into peptidomimetic synthesis programs, where it serves as a scaffold for developing novel therapeutic agents with enhanced selectivity and potency profiles. These studies have demonstrated the compound's versatility as a synthetic intermediate and its potential for further structural modifications to optimize biological activity.
Table 1: Key Chemical Properties and Research Applications
| Property | Value | Research Application |
|---|---|---|
| Molecular Formula | C₉H₇Cl₃N₂O₂ | Structure-activity relationship studies |
| Molecular Weight | 281.52 g/mol | Pharmacokinetic modeling |
| Chemical Abstracts Service Number | 1235438-87-5 | Chemical database searches |
| Melting Point | Not available | Physical property characterization |
| Solubility | Enhanced by hydrochloride formation | Formulation development |
| Stability | Optimized through salt formation | Long-term storage studies |
Current research initiatives have also focused on exploring the compound's potential applications beyond traditional pharmaceutical development, including its use in materials science applications where the rigid aromatic structure and electron-deficient nature provide unique opportunities for developing novel organic materials. The compound's ability to participate in various chemical reactions, including oxidation, reduction, and substitution processes, has made it an attractive target for synthetic methodology development and has contributed to its growing importance in contemporary heterocyclic chemistry research.
Properties
IUPAC Name |
2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUNOYANUYYPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Chlorination Methods Comparison
| Method | Reagents | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic | POCl₃ | 0–25 | 65–75 | |
| Palladium-catalyzed | Pd(OAc)₂, NCS | 80 | 60–70 |
Hydrochloride Salt Formation
The final step involves protonation of the free acid:
- Acid treatment : Dissolving the free acid in anhydrous HCl/EtOAc (0°C, 2 h) precipitates the hydrochloride salt (purity >98% by HPLC).
Key Research Findings
- Regioselectivity challenges : Competing chlorination at positions 3 and 7 is mitigated using sterically hindered bases (e.g., DABCO).
- Yield optimization : Microwave-assisted cyclization reduces side-product formation, improving overall yield by 15–20%.
- Stability : The hydrochloride salt exhibits superior crystallinity and stability compared to the free acid.
Chemical Reactions Analysis
Types of Reactions: (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Btk Inhibition
One of the primary applications of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is its role as a Bruton’s tyrosine kinase (Btk) inhibitor. Btk is a critical enzyme involved in B-cell receptor signaling, which is essential for the proliferation and differentiation of B-cells. Inhibition of Btk has been shown to be beneficial in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus .
Anti-inflammatory Effects
Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. These compounds can modulate immune responses and reduce inflammation by targeting specific signaling pathways involved in inflammatory processes .
Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of structural modifications on the imidazo[1,2-a]pyridine scaffold to enhance biological activity and selectivity for Btk inhibition. The dichloro substitution pattern at positions 6 and 8 has been found to optimize binding affinity and potency against Btk .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored to improve pharmacokinetic properties and reduce toxicity. These derivatives are being investigated for their potential in treating a broader range of diseases beyond autoimmune conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits B-cell proliferation in a dose-dependent manner. The IC50 values reported in these studies indicate strong inhibitory effects at micromolar concentrations, making it a promising candidate for further development as a therapeutic agent .
Molecular Modeling
Molecular docking studies have provided insights into the binding interactions between this compound and the active site of Btk. These studies help elucidate the mechanism of action at the molecular level and guide further optimization of this compound for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism by which (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Physicochemical Properties
Biological Activity
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of 247.08 g/mol. The structure features an imidazo[1,2-a]pyridine core, which is crucial for its biological interactions.
Chemical Structure:
- SMILES:
O=C(O)CC1=CN(C=C(Cl)C=C2)C2=N1.Cl - InChI Key:
NFUZQSCXQKETTJ-UHFFFAOYSA-N
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Kinases: It has been shown to inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in cancer.
- Antimicrobial Activity: Preliminary studies suggest it has antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses by affecting cytokine production.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Kinase Inhibition Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of Bruton's tyrosine kinase (Btk), which plays a significant role in B-cell signaling and is implicated in various autoimmune diseases. The IC50 value was determined to be 50 nM, indicating potent activity. -
Antimicrobial Activity:
In a study evaluating the compound's antimicrobial properties, it was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for Gram-positive bacteria and 64 µg/mL for Gram-negative bacteria, suggesting moderate antibacterial efficacy. -
Anti-inflammatory Effects:
Research conducted on human peripheral blood mononuclear cells indicated that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed at concentrations as low as 10 µM.
Q & A
Q. Key Considerations :
- Chlorination at the 6,8-positions is achieved using POCl₃ or PCl₅ under controlled temperatures (60–80°C).
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination byproducts.
Basic: How is this compound characterized spectroscopically, and what analytical discrepancies might arise?
Answer:
Primary Methods :
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of chloro substituents. Lattice parameters (e.g., space group, bond angles) should align with imidazo[1,2-a]pyridine frameworks .
- ¹H/¹³C NMR : Key signals include:
- Imidazole protons : δ 7.5–8.5 ppm (aromatic region).
- Acetic acid sidechain : δ 3.8–4.2 ppm (CH₂) and δ 12–13 ppm (broad COOH, absent in hydrochloride form).
- FT-IR : Confirm HCl salt formation via O–H (2500–3000 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .
Q. Discrepancies :
- Solvent Artifacts : Residual DMSO in NMR may obscure signals; use D₂O exchange for hydrochloride forms.
- Polymorphism : Variations in XRD patterns may arise from recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Advanced: How can researchers resolve contradictions in cytotoxicity data between derivatives of this compound?
Answer :
Methodological Framework :
Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT, IC₅₀ measurements) to minimize variability .
Structure-Activity Analysis : Compare substituent effects:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability but may reduce membrane permeability.
- Sidechain Modifications : Acetamide derivatives (e.g., Pt(IV) complexes) show enhanced cytotoxicity via prodrug activation .
Computational Modeling : Apply DFT to predict electronic properties (e.g., HOMO/LUMO gaps) influencing binding to biological targets .
Case Study : Pt(IV) derivatives of this compound demonstrated 10-fold higher cytotoxicity than cisplatin in colorectal cancer models, attributed to improved cellular uptake and redox activation .
Advanced: What strategies optimize regioselectivity during chlorination of the imidazo[1,2-a]pyridine core?
Answer :
Experimental Design :
Directing Groups : Introduce temporary protecting groups (e.g., methoxy at position 7) to steer chlorination to 6,8-positions.
Catalytic Systems : Use Lewis acids (e.g., FeCl₃) in non-polar solvents (toluene) to favor electrophilic substitution .
Kinetic Control : Lower reaction temperatures (0–25°C) minimize over-chlorination.
Q. Data Analysis :
- HPLC-MS : Quantify mono-/di-chlorinated products.
- Competitive Experiments : Compare yields under varying Cl₂ equivalents (1.0–2.5 eq.) to identify optimal stoichiometry .
Advanced: How do computational methods (e.g., DFT) aid in understanding electronic properties of this compound?
Answer :
Methodology :
Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the molecule’s ground-state structure.
Electronic Properties :
- Calculate HOMO (electron-donating capacity) and LUMO (electron-accepting ability) to predict reactivity.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Docking Studies : Simulate interactions with biological targets (e.g., TSPO receptors) to rationalize pharmacological activity .
Q. Key Findings :
- Chlorine substituents lower HOMO energy (-6.2 eV), enhancing oxidative stability.
- The acetic acid sidechain facilitates hydrogen bonding with active-site residues .
Advanced: What are the challenges in scaling up synthesis while maintaining purity >95%?
Answer :
Critical Steps :
Precursor Sourcing : Ensure consistent quality of 6,8-dichloroimidazo[1,2-a]pyridine intermediates; validate via GC-MS .
Purification :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Crystallization : Optimize solvent ratios (e.g., ethanol/water) to avoid co-precipitation of byproducts .
Quality Control :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
